Cas no 57341-09-0 (Benzene, 2-azido-1,3-dichloro-)

Benzene, 2-azido-1,3-dichloro- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 2-azido-1,3-dichloro-
- 2-azido-1,3-dichlorobenzene
- EN300-734411
- 57341-09-0
- 2,6-dichlorophenyl azide
- 2-azido-1,3-dichloro-benzene
- BYRWOSJFHWKXET-UHFFFAOYSA-N
- SCHEMBL16230383
- DTXSID00469234
-
- Inchi: InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H
- InChI Key: BYRWOSJFHWKXET-UHFFFAOYSA-N
- SMILES: N(C1=C(Cl)C=CC=C1Cl)=[N+]=[N-]
Computed Properties
- Exact Mass: 186.97059
- Monoisotopic Mass: 186.9704025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 14.4Ų
- XLogP3: 4.1
Experimental Properties
- PSA: 48.76
Benzene, 2-azido-1,3-dichloro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-734411-1.0g |
2-azido-1,3-dichlorobenzene |
57341-09-0 | 95% | 1g |
$0.0 | 2023-06-06 | |
1PlusChem | 1P01C9OS-5g |
2-AZIDO-1,3-DICHLOROBENZENE |
57341-09-0 | 95% | 5g |
$2670.00 | 2023-12-16 | |
1PlusChem | 1P01C9OS-100mg |
2-AZIDO-1,3-DICHLOROBENZENE |
57341-09-0 | 95% | 100mg |
$363.00 | 2023-12-16 | |
1PlusChem | 1P01C9OS-250mg |
2-AZIDO-1,3-DICHLOROBENZENE |
57341-09-0 | 95% | 250mg |
$508.00 | 2023-12-16 | |
1PlusChem | 1P01C9OS-2.5g |
2-AZIDO-1,3-DICHLOROBENZENE |
57341-09-0 | 95% | 2.5g |
$1827.00 | 2023-12-16 | |
1PlusChem | 1P01C9OS-500mg |
2-AZIDO-1,3-DICHLOROBENZENE |
57341-09-0 | 95% | 500mg |
$766.00 | 2023-12-16 | |
1PlusChem | 1P01C9OS-10g |
2-AZIDO-1,3-DICHLOROBENZENE |
57341-09-0 | 95% | 10g |
$3932.00 | 2023-12-16 | |
1PlusChem | 1P01C9OS-50mg |
2-AZIDO-1,3-DICHLOROBENZENE |
57341-09-0 | 95% | 50mg |
$262.00 | 2023-12-16 | |
1PlusChem | 1P01C9OS-1g |
2-AZIDO-1,3-DICHLOROBENZENE |
57341-09-0 | 95% | 1g |
$962.00 | 2023-12-16 |
Benzene, 2-azido-1,3-dichloro- Related Literature
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
Additional information on Benzene, 2-azido-1,3-dichloro-
Benzene, 2-azido-1,3-dichloro (CAS No. 57341-09-0): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Benzene, 2-azido-1,3-dichloro, identified by the Chemical Abstracts Service Number (CAS No.) 57341-09-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a range of chemical properties that make it valuable in various synthetic applications. The presence of both azido and dichloro functional groups imparts distinct reactivity, making it a versatile intermediate in organic synthesis.
The molecular structure of Benzene, 2-azido-1,3-dichloro consists of a benzene ring substituted with two chlorine atoms at the 1 and 3 positions and an azido group at the 2 position. This arrangement results in a highly reactive molecule that can participate in a variety of chemical transformations. The azido group (-N₃) is known for its ability to undergo nucleophilic substitution reactions, while the chlorine atoms can engage in electrophilic aromatic substitution reactions. These properties make the compound particularly useful in the synthesis of more complex molecules.
In recent years, Benzene, 2-azido-1,3-dichloro has found applications in the development of novel pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of diverse functional groups into molecular frameworks, facilitating the creation of compounds with tailored biological activities. For instance, researchers have utilized this compound as a precursor in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active agents.
One of the most intriguing aspects of Benzene, 2-azido-1,3-dichloro is its potential in medicinal chemistry. The azido group can be selectively reduced to an amino group (-NH₂), providing a straightforward pathway to introduce amine functionalities into molecular structures. This transformation is particularly valuable in drug design, as amines are common motifs in bioactive molecules. Additionally, the compound's ability to undergo metal-catalyzed coupling reactions makes it a useful building block for constructing more complex scaffolds.
Recent studies have also explored the use of Benzene, 2-azido-1,3-dichloro in materials science. Its unique electronic properties and reactivity have been leveraged to develop novel organic semiconductors and conductive polymers. These materials are essential components in advanced electronic devices, including organic light-emitting diodes (OLEDs) and solar cells. The ability to precisely modify the molecular structure of these materials using Benzene, 2-azido-1,3-dichloro has opened up new possibilities for enhancing their performance.
The synthesis of Benzene, 2-azido-1,3-dichloro typically involves multi-step organic reactions that require careful control of reaction conditions. The introduction of the azido group often necessitates protective group strategies to prevent unwanted side reactions. Similarly, the selective chlorination of the benzene ring requires precise stoichiometric control to avoid over-chlorination or other competing reactions.
In conclusion, Benzene, 2-azido-1,3-dichloro (CAS No. 57341-09-0) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis, enabling the creation of complex molecules with tailored properties. As research continues to uncover new methodologies for its utilization, this compound is poised to play an increasingly important role in advancing chemical innovation.
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